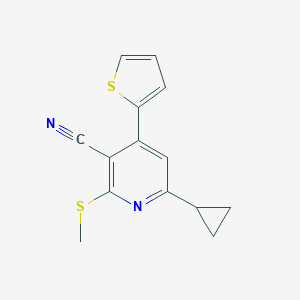
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile, also known as CTN-10, is a novel compound that has shown promising results in scientific research. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile acts as a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR subtype by 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile leads to increased release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases. It has also been shown to increase the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its selectivity for the α7 nAChR subtype, which allows for the study of specific physiological processes. Its ability to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases also makes it a promising compound for therapeutic applications. The limitations of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its relatively low potency compared to other nAChR agonists and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For research on 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile include further elucidation of its mechanism of action and its potential therapeutic applications in various diseases. Studies on the pharmacokinetics and pharmacodynamics of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile in humans are also needed to determine its safety and efficacy for clinical use. Additionally, the development of more potent and soluble analogs of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile could lead to the discovery of novel compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis method of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile involves the reaction of 2-cyclopropylthiophene-3-carbaldehyde with methyl thiourea and 2-chloronicotinonitrile in the presence of a base catalyst. The reaction proceeds through multiple steps, including cyclization and condensation, to yield the final product.
Applications De Recherche Scientifique
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of these diseases.
Propriétés
Nom du produit |
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile |
|---|---|
Formule moléculaire |
C14H12N2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
6-cyclopropyl-2-methylsulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-11(8-15)10(13-3-2-6-18-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |
Clé InChI |
BICGMKDMXAGMLT-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
SMILES canonique |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)
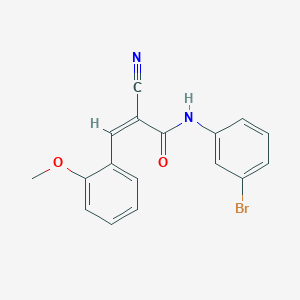
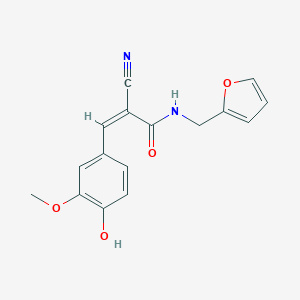
![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
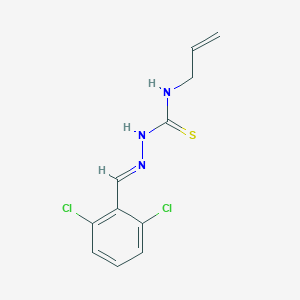
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
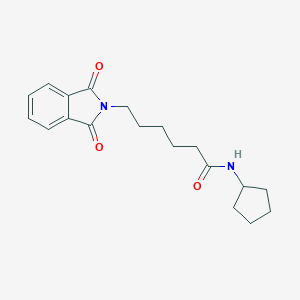
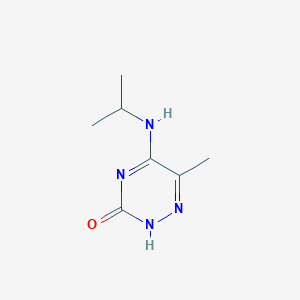
![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)